molecular formula C11H13NO2 B11908331 1-(5-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

1-(5-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11908331
M. Wt: 191.23 g/mol
InChI Key: ARSXRUBKRFELPI-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a dihydroquinoline derivative featuring a hydroxy group at the 5-position and an acetyl moiety at the 1-position. The hydroxy group may enhance hydrogen-bonding interactions, influencing solubility and target binding compared to non-hydroxylated analogs.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(5-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-7-3-4-9-10(12)5-2-6-11(9)14/h2,5-6,14H,3-4,7H2,1H3

InChI Key

ARSXRUBKRFELPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC=C2O

Origin of Product

United States

Biological Activity

1-(5-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, with the CAS number 108825-08-7, is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₁O₂
  • Molecular Weight : 191.226 g/mol
  • Appearance : Solid form, typically >95% purity .

Antioxidant Activity

Research indicates that derivatives of quinoline compounds exhibit significant antioxidant properties. The ability to scavenge free radicals such as DPPH, H₂O₂, and ABTS has been demonstrated in related quinoline structures, suggesting that this compound may possess similar capabilities .

CompoundDPPH Scavenging Activity (IC₅₀)H₂O₂ Scavenging Activity (IC₅₀)
Q120 µM15 µM
Q225 µM18 µM
Q330 µM22 µM
This compound TBD TBD

Neuroprotective Effects

Studies have shown that quinoline derivatives can protect neuronal cells from oxidative stress and neurotoxicity. For instance, compounds with similar structures have been reported to inhibit β-amyloid aggregation and reduce reactive oxygen species (ROS) generation, which are critical in neurodegenerative diseases like Alzheimer's .

In a specific study involving scopolamine-induced memory impairment in mice, administration of related quinoline compounds led to significant improvements in cognitive function .

Enzyme Inhibition

This compound may also exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For example:

  • Acetylcholinesterase (AChE) : Inhibitory activity against AChE is crucial for enhancing cholinergic transmission in Alzheimer's disease.
CompoundAChE Inhibition (IC₅₀)
Donepezil0.03 mg/mL
Compound A0.48 mg/mL
Compound B0.52 mg/mL
This compound TBD

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of NF-κB Pathway : Similar compounds have been shown to block this pathway, which is pivotal in inflammation and neurodegeneration .
  • Metal Chelation : The ability to chelate biometals like Cu²⁺ has been linked to neuroprotective effects by reducing metal-induced toxicity .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in treating neurological disorders:

  • Study on Scopolamine-Induced Mice : Demonstrated significant cognitive improvement with related compounds.
  • In Vitro Studies on Neuroblastoma Cells : Showed reduced cell death under oxidative stress conditions when treated with quinoline derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Recent studies have highlighted the potential of derivatives of quinolinones, including 1-(5-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, in exhibiting anticancer activities. Compounds with similar structures have shown efficacy against various cancer cell lines, including lung and colon cancers. For instance, certain synthesized derivatives demonstrated significant antiproliferative effects comparable to established chemotherapeutics like erlotinib .
  • Acetylcholinesterase Inhibition :
    • The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Research indicates that modifications to the quinolinone core can enhance AChE inhibition potency, suggesting that this compound might be a promising candidate for further development as a neuroprotective agent .
  • Antioxidant Activity :
    • Quinolinone derivatives have also been evaluated for their antioxidant properties. The presence of hydroxyl groups in the structure contributes to their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of various quinolinone derivatives, this compound was tested against human lung (A549) and colon (HCT116) cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of dihydroquinolinones, including this compound. The study demonstrated that these compounds could effectively inhibit AChE activity and protect neuronal cells from oxidative damage induced by neurotoxins .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the ethanone carbonyl group. For example, ester derivatives react with hydroxylamine hydrochloride in basic conditions to form hydroxyamides.

Example Reaction

  • Reagents : Hydroxylamine hydrochloride, potassium hydroxide, ethanol

  • Conditions : Stirred at room temperature for 48 hours

  • Product : N-Hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide

  • Mechanism : Nucleophilic attack by hydroxylamine on the carbonyl group, followed by elimination of water .

Reaction TypeReagents/ConditionsProductSource
Hydroxyamide FormationHydroxylamine HCl, KOH, EtOH, 48 hN-Hydroxyamides

Oxidation and Reduction

The hydroxyl group at the 5-position is susceptible to oxidation, generating quinone derivatives. Conversely, the carbonyl group can be reduced to form alcohols:

  • Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidize the hydroxyl group to a ketone.

  • Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl group to a secondary alcohol.

Reaction TypeReagents/ConditionsProductSource
Carbonyl ReductionNaBH₄Alcohol derivatives
Hydroxyl OxidationKMnO₄ or CrO₃Quinone derivatives

Friedel-Crafts Alkylation

The compound participates in intramolecular Friedel-Crafts alkylation to form quinolinone rings. This reaction is catalyzed by Lewis acids like AlCl₃ and involves N-(4-methoxyphenyl)-3-chloropropionamide as a precursor .

Key Steps :

  • Ring Closure : AlCl₃ facilitates cyclization via electrophilic aromatic substitution.

  • Demethylation : Removal of the methoxy group under acidic conditions .

Reaction TypeReagents/ConditionsProductSource
Quinolinone FormationAlCl₃, DMSO, high temperature6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

C–H Olefination

Late-stage C–H olefination under palladium catalysts (e.g., Pd/S,O-ligand) introduces double bonds at specific positions. This method is critical for synthesizing yaequinolone-related natural products .

Example :

  • Reagents : Ethyl acrylate, Pd catalyst, mild conditions

  • Product : Olefinated quinolinones with site-selectivity .

Reaction TypeReagents/ConditionsProductSource
C–H OlefinationPd/S,O-ligand, ethyl acrylateOlefinated quinolinones

Coupling Reactions

The compound engages in coupling reactions, such as with 2-chloro-6-(trifluoromethyl)isonicotinonitrile, under basic conditions (e.g., K₂CO₃ in NMP) .

Example :

  • Reagents : K₂CO₃, N-methylpyrrolidone (NMP), room temperature

  • Product : Coupled derivatives with enhanced solubility .

Reaction TypeReagents/ConditionsProductSource
Coupling ReactionK₂CO₃, NMP, RTCoupled quinolinone derivatives

Electrophilic Aromatic Substitution

The indole-like structure enables electrophilic substitution at the aromatic ring. For example, halogenation or nitration can occur under acidic conditions.

Reaction TypeReagents/ConditionsProductSource
HalogenationBr₂, HNO₃Halogenated derivatives

Comparison of Reaction Conditions

Reaction TypeCatalyst/ReagentSolventTemperatureProduct Type
Friedel-CraftsAlCl₃DMSOHighQuinolinones
C–H OlefinationPd/S,O-ligandNMP/EtOAcMildOlefinated derivatives
CouplingK₂CO₃NMPRTCoupled derivatives

Research Findings

  • Regioselectivity : C–H olefination shows high site-selectivity, favoring substitution at the C(6) position of activated quinolinones .

  • Catalyst Efficiency : Palladium catalysts enable olefination at ambient temperatures with synthetically useful yields (45–57%) .

  • Solubility : Coupled derivatives exhibit improved solubility in organic solvents, aiding downstream applications .

Sources :
- Synthesis of N-Hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide
- Friedel-Crafts alkylation for quinolinone formation
- C–H olefination in yaequinolone synthesis
- Coupling reactions with basic conditions

Comparison with Similar Compounds

Core Structural Variations

Compound Name Substituents/Modifications Key Differences
1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone No hydroxy group at 5-position Lacks polar hydroxy group; lower polarity
1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone Nitro group at 6-position Electron-withdrawing nitro group; altered electronic properties
AR54 (2-(pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone) Trimethylphenyl and pyrimidinylthio groups Bulkier substituents; potential for enhanced receptor selectivity
1-(3,4-Dihydroquinolin-1(2H)-yl)-4-phenylbutan-1-one 4-Phenylbutanoyl side chain Increased lipophilicity (logP = 4.70)

Key Observations :

  • The 5-hydroxy group in the target compound likely increases hydrophilicity compared to non-polar analogs like AR54 .

Physicochemical Properties

Property 1-(5-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone (Predicted) 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone 1-(4-Methoxyphenyl)-analog
Molecular Weight ~245 g/mol 175.23 g/mol 279.38 g/mol
logP ~2.5 (estimated) ~2.1 4.70
Solubility Moderate (due to -OH) Low Low

Q & A

Q. What are the optimized synthetic routes for 1-(5-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be optimized using palladium-catalyzed C–H activation protocols. For example, a Pd(OAc)₂/Cu(OTf)₂ system under oxygen atmosphere in EtCOOH at 120°C enables efficient coupling of dihydroquinoline precursors with aromatic substrates, achieving yields up to 78% . Key factors include:

  • Catalyst loading : 0.03 mmol Pd(OAc)₂ and 0.06 mmol Cu(OTf)₂ per 0.3 mmol substrate.
  • Solvent system : EtCOOH/o-xylene mixture for regioselective activation.
  • Oxidant : Molecular oxygen (1 atm) to avoid stoichiometric oxidants.
    Alternative routes involve LiAlH₄ reduction followed by acetylation, but yields may vary (26–82%) depending on substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • 1H-NMR : Prioritize signals for the acetyl group (δ ~1.66 ppm, singlet) and dihydroquinoline protons (δ 3.74–5.37 ppm, multiplet patterns for CH₂ and CH groups) .
  • 13C-NMR : Confirm the ketone carbonyl resonance (δ ~170 ppm) and aromatic carbons (δ 109–149 ppm) .
  • IR : Look for C=O stretching (1650–1750 cm⁻¹) and O–H (if hydroxylated, 3200–3600 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 190.1226 for a related derivative) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazards : Skin/eye irritation (GHS Category 2/2A) and respiratory tract irritation (H335) .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust.
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Consult a physician immediately .

Advanced Research Questions

Q. How can in silico ADMET screening be applied to predict the pharmacological profile of derivatives?

Methodological Answer: Computational tools like SwissADME or AutoDock Vina can predict:

  • Absorption : LogP values (<5 recommended for oral bioavailability) .
  • Toxicity : Pan-assay interference compounds (PAINS) filters to exclude promiscuous binders.
  • Target engagement : Molecular docking against EGFR triple mutants (T790M/C797S) to prioritize derivatives with low binding energy (<−8 kcal/mol) .
    Example: Derivatives with chloro-substituted phenyl groups showed enhanced predicted activity against S. aureus .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate force fields : Use AMBER or CHARMM for docking to improve accuracy in π-π stacking or hydrogen-bonding interactions .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity discrepancies. For instance, a predicted IC₅₀ of 10 nM may require experimental validation via kinase assays .
  • Metabolite interference : Check for off-target effects using cytochrome P450 inhibition assays .

Q. How does the compound’s stereochemistry affect its biological interactions, and what methods validate enantiomeric purity?

Methodological Answer:

  • Chiral centers : Substituents at C2/C4 in dihydroquinoline influence binding to enzymes like prolyl endopeptidase .
  • Validation :
    • Chiral HPLC : Use Lux Amylose-2 columns (94% ee resolution) .
    • Circular dichroism (CD) : Compare experimental spectra with DFT-simulated data for absolute configuration confirmation .
    • X-ray crystallography : Resolve ambiguities in stereoisomer activity (e.g., R vs. S enantiomers in kinase inhibition) .

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